tert-Butyl 4-fluoroindoline-1-carboxylate
Overview
Description
tert-Butyl 4-fluoroindoline-1-carboxylate: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities and applications in various fields such as medicine, agriculture, and material science .
Preparation Methods
The synthesis of tert-Butyl 4-fluoroindoline-1-carboxylate typically involves the reaction of 4-fluoroindoline with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
tert-Butyl 4-fluoroindoline-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the indoline ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives or reduction to form more saturated compounds.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-fluoroindoline-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-fluoroindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl 4-fluoroindoline-1-carboxylate can be compared with other indole derivatives such as:
- tert-Butyl 4-chloroindoline-1-carboxylate
- tert-Butyl 4-bromoindoline-1-carboxylate
- tert-Butyl 4-iodoindoline-1-carboxylate
These compounds share a similar indoline core structure but differ in the substituent on the indoline ring. This compound is unique due to the presence of the fluorine atom, which can impart distinct properties such as increased metabolic stability and altered electronic effects .
Properties
IUPAC Name |
tert-butyl 4-fluoro-2,3-dihydroindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULCZUKOWGCGKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735836 | |
Record name | tert-Butyl 4-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1037075-45-8 | |
Record name | tert-Butyl 4-fluoro-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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